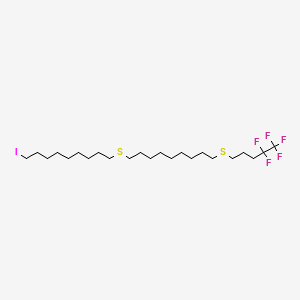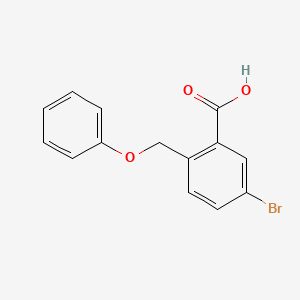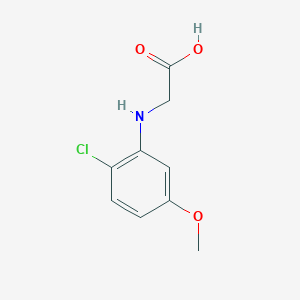
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be achieved through various methods such as the Skraup, Doebner, or Friedländer synthesis.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to minimize the use of hazardous solvents and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylquinoline-2(1H)-one: This compound shares the chloro and quinoline core but differs in the substituent at the 6-position.
4-Chloro-8-methylquinoline-2(1H)-one: Another isomer with a different substitution pattern on the quinoline ring.
Uniqueness
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is unique due to the presence of the oxolan-2-ylmethylsulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14ClNO3S |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-16-14-4-3-11(8-12(13)14)20(17,18)9-10-2-1-7-19-10/h3-6,8,10H,1-2,7,9H2 |
InChI Key |
QBKCFCZJXRTQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)




![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)




![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
